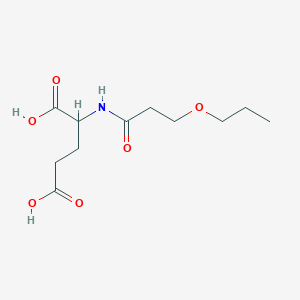![molecular formula C8H11BrO3 B15301760 2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one](/img/structure/B15301760.png)
2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-{2,6-dioxabicyclo[321]octan-1-yl}ethan-1-one is a complex organic compound featuring a bromine atom and a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one typically involves the bromination of a precursor compound. One common method includes reacting (1S)-cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of solvents and reagents may vary based on cost and availability, but the fundamental reaction conditions remain consistent.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Ring-Opening Reactions: The bicyclic structure can be opened under certain conditions, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethanones, while ring-opening reactions can produce linear or cyclic compounds.
Applications De Recherche Scientifique
2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octan-7-one: A structurally similar compound with different reactivity and applications.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with distinct biological activities and synthetic applications.
Uniqueness
2-Bromo-1-{2,6-dioxabicyclo[321]octan-1-yl}ethan-1-one is unique due to its bromine atom and the specific arrangement of its bicyclic structure
Propriétés
Formule moléculaire |
C8H11BrO3 |
|---|---|
Poids moléculaire |
235.07 g/mol |
Nom IUPAC |
2-bromo-1-(2,6-dioxabicyclo[3.2.1]octan-1-yl)ethanone |
InChI |
InChI=1S/C8H11BrO3/c9-4-7(10)8-3-6(11-5-8)1-2-12-8/h6H,1-5H2 |
Clé InChI |
JYCNUYXAUXXDEV-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(CC1OC2)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


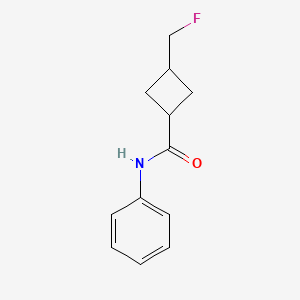
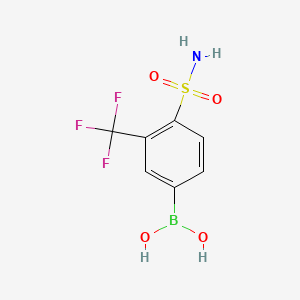


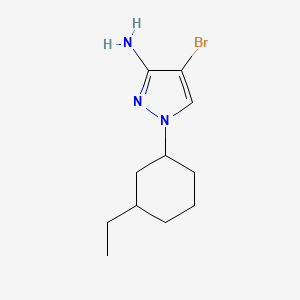

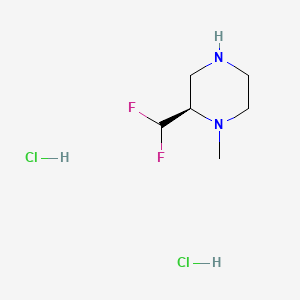
![6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid](/img/structure/B15301734.png)
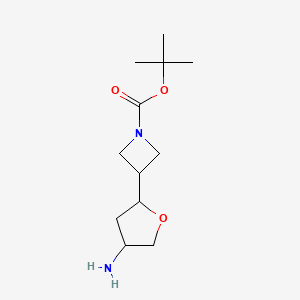

![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15301761.png)
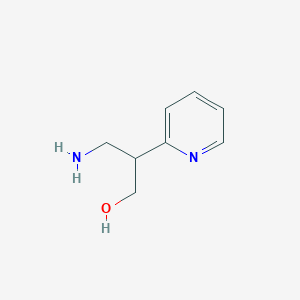
![3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B15301769.png)
